molecular formula C16H19N5 B11654758 N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11654758
M. Wt: 281.36 g/mol
InChI Key: AEJYZGXZACOKFY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylphenylhydrazine with tert-butyl acetoacetate to form an intermediate pyrazole derivative. This intermediate is then cyclized with a suitable reagent, such as formamide, to yield the desired pyrazolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the cyclization step.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazolopyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazolopyrimidines.

Scientific Research Applications

N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit kinases or other signaling molecules, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural motif imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

IUPAC Name

N-tert-butyl-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-6-5-7-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20-16(2,3)4/h5-10H,1-4H3,(H,17,18,20)

InChI Key

AEJYZGXZACOKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC(C)(C)C

Origin of Product

United States

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